molecular formula C7H5F2N3O2 B15255581 3-(4-Cyano-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid

3-(4-Cyano-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid

Cat. No.: B15255581
M. Wt: 201.13 g/mol
InChI Key: OULPCSHEVWNJNW-UHFFFAOYSA-N
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Description

3-(4-Cyano-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid is a chemical compound known for its unique structure and diverse applications in scientific research. This compound features a pyrazole ring substituted with a cyano group and a difluoropropanoic acid moiety, making it a valuable molecule in various fields of study.

Preparation Methods

The synthesis of 3-(4-Cyano-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions, often using cyanogen bromide or similar reagents.

    Attachment of the Difluoropropanoic Acid Moiety:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

3-(4-Cyano-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or the difluoropropanoic acid to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the difluoropropanoic acid moiety, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(4-Cyano-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Cyano-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

3-(4-Cyano-1H-pyrazol-1-yl)-2,2-difluoropropanoic acid can be compared with other similar compounds, such as:

    3-(4-Cyano-1H-pyrazol-1-yl)propanoic acid: This compound lacks the difluorinated moiety, which may affect its chemical reactivity and biological activity.

    3-(4-Cyano-1H-pyrazol-1-yl)benzoic acid: The presence of a benzoic acid group instead of a difluoropropanoic acid group may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C7H5F2N3O2

Molecular Weight

201.13 g/mol

IUPAC Name

3-(4-cyanopyrazol-1-yl)-2,2-difluoropropanoic acid

InChI

InChI=1S/C7H5F2N3O2/c8-7(9,6(13)14)4-12-3-5(1-10)2-11-12/h2-3H,4H2,(H,13,14)

InChI Key

OULPCSHEVWNJNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CC(C(=O)O)(F)F)C#N

Origin of Product

United States

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